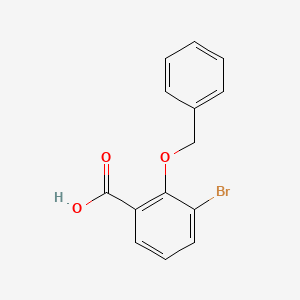
2-(Benzyloxy)-3-bromobenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Benzyloxy)-3-bromobenzoic acid is a chemical compound with the molecular formula C14H12O3 . It is used in laboratory chemicals . The compound is also known as 2-Benzyloxybenzoic acid .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the use of strong base for the deprotonation of the alcohol and subsequent reaction with benzyl bromide . Another method involves the use of boron reagents for Suzuki–Miyaura coupling .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with a benzyloxy group and a bromo group attached to it . The average mass of the molecule is 228.243 Da and the monoisotopic mass is 228.078644 Da .Chemical Reactions Analysis
The chemical reactions involving this compound include the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The reaction involves the use of a relatively stable, readily prepared and generally environmentally benign organoboron reagent .安全和危害
2-(Benzyloxy)-3-bromobenzoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause respiratory irritation, skin irritation, and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
未来方向
作用机制
Target of Action
It is known that benzylic compounds often participate in reactions such as suzuki–miyaura coupling , which is a widely applied transition metal catalyzed carbon–carbon bond forming reaction . This suggests that 2-(Benzyloxy)-3-bromobenzoic acid may interact with transition metals and other organic compounds in its reactions.
Mode of Action
The mode of action of this compound involves its interaction with its targets through processes like oxidative addition and transmetalation . In the Suzuki–Miyaura coupling, for example, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It is known that benzylic compounds can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can influence various biochemical pathways, particularly those involving carbon–carbon bond formation .
Pharmacokinetics
Their metabolism may involve processes like oxidation and reduction , and they may be excreted in modified forms.
Result of Action
The compound’s participation in reactions like the suzuki–miyaura coupling suggests that it may contribute to the formation of new carbon–carbon bonds , potentially leading to the synthesis of complex organic molecules.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the rate of its reactions may be affected by factors like temperature, pH, and the presence of catalysts . Additionally, the compound’s stability may be influenced by factors like light, heat, and the presence of oxygen .
属性
IUPAC Name |
3-bromo-2-phenylmethoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO3/c15-12-8-4-7-11(14(16)17)13(12)18-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBDRDTLJNVCGKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC=C2Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
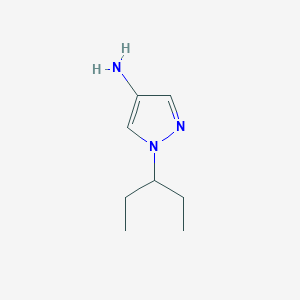

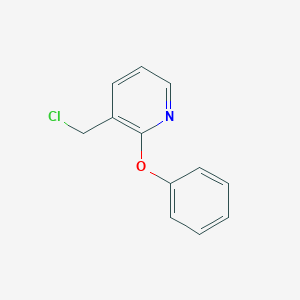
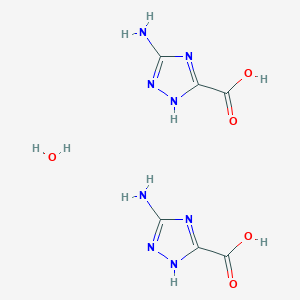
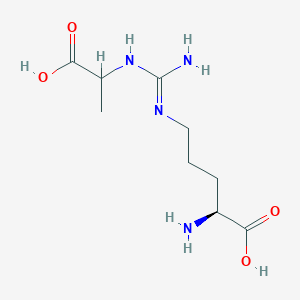
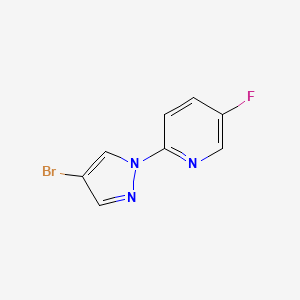
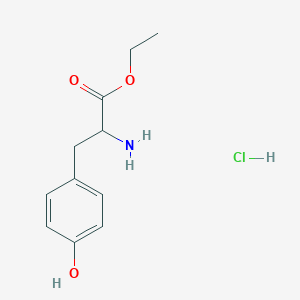



![7,7-Dimethyl-1-(((4-(2-pyridyl)piperazinyl)sulfonyl)methyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B6331475.png)



